![molecular formula C13H11Cl2N3S B452798 N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid](/img/structure/B452798.png)
N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-3-(3-pyridinylmethyl)thiourea is a member of thioureas.
Scientific Research Applications
Chemical Synthesis and Lithiation Reactions
- N-(pyridin-3-ylmethyl) derivatives, closely related to the requested chemical, are used in chemical synthesis, specifically in lithiation reactions. These derivatives react with various electrophiles to produce substituted derivatives in high yields. This demonstrates the compound's utility in forming complex organic structures (Smith et al., 2013).
Photoreactive Properties
- Related compounds, featuring pyridin-3-ylmethyl structures, exhibit photoreactivity. They enhance the rate of outer sphere electron transfer to oxygen, yielding superoxide radical anions. These findings suggest potential applications in photochemical processes (Draksharapu et al., 2012).
Antibacterial and Nuclease Activities
- N-heterocyclic carbene complexes with pyridine spacers, similar in structure to the chemical , have been synthesized and show antibacterial activities against various bacteria. Additionally, these complexes can degrade DNA and RNA, indicating potential applications in the development of antibacterial agents and nucleic acid research (Haque et al., 2014).
Potential in Anticancer Research
- Derivatives of pyridine-3-sulfonyl compounds, structurally related to the requested chemical, have shown potential anticancer activity. These compounds have exhibited selective activity against leukemia, colon cancer, and melanoma, suggesting a research avenue in cancer treatment (Szafrański & Sławiński, 2015).
Antimicrobial Properties
- Carbamimidothioic acid phenylmethyl ester salts, which share a common functional group with the compound of interest, have demonstrated inhibitory action against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Tait et al., 1990).
properties
Product Name |
N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid |
---|---|
Molecular Formula |
C13H11Cl2N3S |
Molecular Weight |
312.2g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-(pyridin-3-ylmethyl)carbamimidothioic acid |
InChI |
InChI=1S/C13H11Cl2N3S/c14-11-4-3-10(6-12(11)15)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
InChI Key |
LIJQCIJGALPOPS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CN=C(NC2=CC(=C(C=C2)Cl)Cl)S |
SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)CN=C(NC2=CC(=C(C=C2)Cl)Cl)S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.